Scientific Field: The compound ZM 336372 has been used in the field of Cancer Research, specifically in the study of solid tumor cell lines .
Summary of the Application: ZM 336372 is a potent ATP-competitive inhibitor of Raf-1, a protein kinase involved in cell signaling . It has been used as a Raf-1 activating agent in studies on various solid tumor cell lines .
Methods of Application: In the study, ZM 336372 was applied to four different solid tumor cell lines: HepG2 (hepatocellular carcinoma), HT-29 (colon cancer), Panc-1 (pancreatic cancer), and MiaPaca-2 (pancreatic cancer) . The MTT assay was performed to quantify the growth inhibition due to treatment with ZM 336372 . In addition, western blot analysis was performed using phospho-MEK 1/2 antibody and phosho-p44/42 MAPK antibody to investigate the mechanism of ZM 336372 action at 25, 50 and 100 μM .
Results or Outcomes: The MTT assay showed a dramatic decrease in cell growth proportional to the concentration of ZM 336372 added to the cell culture for the HepG2 and HT-29 cell lines . The pancreas cancer cell lines (MiaPaCa-2 and Panc-1) showed dramatic growth inhibition, at 100 uM of ZM 336372 . Western blot analysis demonstrated an increase in phospho-MEK 1/2 and phospho-p44/42 MAPK between control cells and those treated with ZM 336372 in all four cell lines .
Scientific Field: The compound ZM 336372 has been used in the field of Carcinoid Tumor Cells Research .
Summary of the Application: ZM 336372 is a potent ATP-competitive inhibitor of Raf-1 in vitro . It has the paradoxical effect of inducing >100-fold activation of Raf-1 in whole cells . It has been used as a Raf-1 activating agent in studies on human carcinoid tumor cells .
Methods of Application: In the study, ZM 336372 was applied to human carcinoid tumor cells . The effects on mediators of the MAPK cascade (phospho-MEK1/2 and phospho-MAPK) were assessed .
Results or Outcomes: The application of ZM 336372 resulted in the induction of cell cycle inhibitors and suppression of cellular proliferation .
ZM 336372, with the Chemical Abstracts Service number 208260-29-1, is a small molecule that functions primarily as an inhibitor of the Raf-1 kinase. It is characterized by its ability to competitively inhibit adenosine triphosphate (ATP) binding to Raf-1, with an inhibitory concentration (IC50) of approximately 70 nanomolar. Interestingly, ZM 336372 exhibits a paradoxical effect by inducing a significant activation of Raf-1 in cellular environments, leading to over a hundred-fold increase in its activity under certain conditions .
The primary chemical reaction involving ZM 336372 is its interaction with Raf-1, where it binds to the ATP-binding site. This binding inhibits Raf-1's kinase activity, which is crucial for downstream signaling pathways involved in cell proliferation and survival. The paradoxical activation observed suggests that ZM 336372 may induce conformational changes in Raf-1 that enhance its activity despite the inhibition of ATP binding . Additionally, it has been shown to inhibit glycogen synthase kinase-3 beta through phosphorylation mechanisms, further complicating its biochemical interactions .
ZM 336372 has been extensively studied for its biological effects, particularly in cancer research. Its ability to activate the Raf-1/mitogen-activated protein kinase (MAPK) pathway can lead to apoptosis in various cancer cell lines. The compound has demonstrated efficacy in reducing tumor growth by modulating cell signaling pathways associated with proliferation and survival . Furthermore, it has been linked to the induction of apoptosis through mechanisms involving the phosphorylation of specific substrates within these pathways .
The synthesis of ZM 336372 typically involves multi-step organic synthesis techniques. Although specific detailed synthetic routes are proprietary or not fully disclosed in public literature, it generally includes the formation of key intermediates followed by cyclization and functionalization steps to achieve the final compound structure. The process often utilizes standard organic reactions such as coupling reactions and possibly involves protecting group strategies to ensure selectivity during synthesis .
ZM 336372 is primarily utilized in research settings focused on cancer biology and signaling pathways. Its role as a Raf-1 inhibitor makes it a valuable tool for studying the MAPK pathway's involvement in various cancers. Additionally, due to its paradoxical activation properties, it is also used to explore the complexities of kinase signaling and potential therapeutic strategies that target these pathways .
Interaction studies involving ZM 336372 have revealed its complex role in cellular signaling. Research indicates that while it inhibits Raf-1 activity through ATP competition, it simultaneously activates this kinase under certain conditions. This duality complicates the understanding of its pharmacological effects and necessitates further investigation into its mechanism of action within different cellular contexts . Studies have also shown interactions with other kinases, indicating a broader spectrum of biological activity beyond just Raf-1 inhibition .
Several compounds share structural or functional similarities with ZM 336372. Below is a comparison highlighting their unique features:
Compound Name | Mechanism of Action | Notable Effects | Unique Features |
---|---|---|---|
Sorafenib | Multi-kinase inhibitor | Anti-cancer effects | Targets multiple kinases including Raf |
Vemurafenib | BRAF inhibitor | Selective against BRAF V600E mutation | Specificity for mutant BRAF |
Regorafenib | Multi-targeted kinase inhibitor | Anti-tumor activity | Inhibits several kinases involved in angiogenesis |
GSK1904529A | Selective GSK-3β inhibitor | Modulates Wnt signaling | Highly selective for GSK-3β |
ZM 336372 stands out due to its paradoxical activation of Raf-1 despite being primarily recognized as an inhibitor. This unique property allows researchers to explore new therapeutic avenues and understand complex signaling dynamics within cancer biology more effectively.
ZM 336372 exhibits a remarkable paradoxical mechanism whereby it functions as a potent ATP-competitive inhibitor of c-Raf kinase in vitro while simultaneously inducing massive activation of c-Raf in cellular systems [1] [3] [4]. In biochemical assays, ZM 336372 demonstrates potent inhibitory activity against c-Raf with an IC₅₀ of 70 nanomolar, showing 10-fold selectivity over B-Raf [1] [5]. However, when applied to intact cells, the compound induces greater than 100-fold activation of c-Raf kinase activity, measured in the absence of the compound after cell lysis [3] [4].
This paradoxical activation occurs without any increase in the guanosine triphosphate loading of Ras proteins and is not prevented by inhibition of the mitogen-activated protein kinase cascade, protein kinase C, or phosphatidylinositide 3-kinase [3] [4]. The activation is sustained for at least three hours and is significantly greater than that achieved by the most potent physiological inducer, epidermal growth factor [3]. Studies in multiple cell lines including Swiss 3T3, COS1, human 293 cells, and PC12 cells have confirmed this paradoxical response [3].
The molecular basis for this paradoxical activation lies in a novel feedback control mechanism whereby c-Raf kinase suppresses its own activation [3] [6]. When ZM 336372 binds to and inhibits c-Raf, this disrupts the normal self-suppression mechanism, leading to compensatory reactivation of the kinase [3] [6]. This feedback loop operates independently of upstream signaling components and represents a previously unrecognized regulatory mechanism in cellular signaling [3].
Drug washout experiments provide compelling evidence for this mechanism, as removal of ZM 336372 from cells pretreated with the compound triggers rapid activation of mitogen-activated protein kinase kinase-1 and p42 mitogen-activated protein kinase, indicating that the cells contain high levels of activated c-Raf that are prevented from signaling downstream only by the presence of the inhibitor [3].
ZM 336372 functions as a reversible, ATP-competitive inhibitor that binds specifically to the ATP-binding pocket of c-Raf kinase [2] [7]. The compound demonstrates exceptional selectivity within the kinase superfamily, with minimal inhibitory activity against 17 other protein kinases including protein kinase A, protein kinase C, p42 mitogen-activated protein kinase, cyclin-dependent kinase 1, and stress-activated protein kinase 1/c-Jun N-terminal kinase at concentrations up to 50 micromolar [1] [5].
The only other kinases significantly inhibited by ZM 336372 are stress-activated protein kinase 2a/p38α and stress-activated protein kinase 2b/p38β2, both with IC₅₀ values of 2 micromolar, representing 28-fold lower potency compared to c-Raf [1] [2]. Interestingly, structural analysis suggests that the binding sites for ZM 336372 and SB 203580 on c-Raf and stress-activated protein kinase 2/p38 likely overlap, as mutation of threonine 106 to methionine renders stress-activated protein kinase 2/p38 insensitive to both compounds [4].
The ATP-competitive nature of ZM 336372 inhibition is confirmed by kinetic studies showing that increasing ATP concentrations can overcome the inhibitory effects [2] [7]. This competitive mechanism is crucial for understanding the compound's cellular effects, as it explains how the inhibitor can simultaneously block catalytic activity while inducing conformational changes that promote kinase activation through allosteric mechanisms [6].
The selectivity profile of ZM 336372 for c-Raf over B-Raf (10-fold difference) provides insights into the structural determinants of inhibitor binding and suggests subtle differences in the ATP-binding pocket architecture between these closely related kinase isoforms [1] [5]. This selectivity is therapeutically relevant as it may allow for more targeted modulation of specific Raf isoform functions [8].
ZM 336372 demonstrates complex interactions with major cellular signaling pathways, particularly the mitogen-activated protein kinase/extracellular signal-regulated kinase and phosphatidylinositol 3-kinase/AKT pathways [9] [10]. Despite inducing massive c-Raf activation, ZM 336372 paradoxically does not trigger downstream activation of mitogen-activated protein kinase kinase-1 or p42 mitogen-activated protein kinase/extracellular signal-regulated kinase 2 in the presence of the compound [3] [4].
This disconnection between c-Raf activation and downstream mitogen-activated protein kinase cascade activation represents a unique pharmacological phenomenon. The compound effectively uncouples c-Raf from its normal downstream signaling while maintaining the kinase in a highly activated state [3]. However, ZM 336372 does not prevent growth factor-induced or phorbol ester-induced activation of mitogen-activated protein kinase kinase-1 or p42 mitogen-activated protein kinase/extracellular signal-regulated kinase 2, indicating that normal physiological signaling through the pathway remains intact [3].
In neuroendocrine tumor cells, ZM 336372 treatment results in dose-dependent increases in extracellular signal-regulated kinase 1/2 phosphorylation, confirming activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway [9]. This activation is associated with growth inhibition rather than growth promotion, representing an apparent paradox in cancer cell biology where pathway activation leads to anti-proliferative effects [9] [11].
Regarding the phosphatidylinositol 3-kinase/AKT pathway, ZM 336372 demonstrates remarkable specificity by not affecting AKT phosphorylation levels [9] [10]. Studies in neuroendocrine tumor cells show no alteration in phosphorylated AKT levels following ZM 336372 treatment, indicating that the compound's effects are independent of phosphatidylinositol 3-kinase pathway activation [9]. This independence is significant because it suggests that ZM 336372 operates through mechanisms distinct from those involving phosphatidylinositol 3-kinase/AKT signaling, which is frequently dysregulated in cancer [10].
One of the most significant molecular mechanisms of ZM 336372 involves the inactivation of glycogen synthase kinase-3β through phosphorylation at serine 9 [12] [13] [14]. This mechanism is independent of the compound's effects on the c-Raf pathway and represents a distinct therapeutic target [9] [12].
Treatment with ZM 336372 induces dose-dependent increases in glycogen synthase kinase-3β serine 9 phosphorylation across multiple cell types, including pancreatic adenocarcinoma cell lines Panc-1 and MiaPaCa-2, medullary thyroid cancer TT cells, and bronchopulmonary carcinoid H727 cells [12] [13] [14]. The phosphorylation occurs without changes in total glycogen synthase kinase-3β protein levels, indicating specific targeting of the regulatory phosphorylation site [12] [13].
Mechanistic studies using the mitogen-activated protein kinase kinase inhibitor U0126 have demonstrated that glycogen synthase kinase-3β phosphorylation by ZM 336372 is independent of c-Raf/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase pathway activation [9] [14]. When c-Raf pathway activation is blocked with U0126, glycogen synthase kinase-3β phosphorylation levels remain unchanged, confirming that ZM 336372 directly targets glycogen synthase kinase-3β through a separate mechanism [9].
The functional consequences of glycogen synthase kinase-3β inactivation include growth inhibition and apoptosis induction. In pancreatic cancer cells, glycogen synthase kinase-3β phosphorylation is associated with increased cleavage of poly ADP-ribose polymerase, a hallmark of apoptotic cell death [12] [13]. The growth suppressive effects correlate directly with the degree of glycogen synthase kinase-3β inactivation, supporting a causal relationship [12] [13].
Glycogen synthase kinase-3β inactivation also leads to significant reductions in neuroendocrine tumor markers, including chromogranin A and achaete-scute complex-like 1 [9] [14]. Importantly, these reductions persist even when the c-Raf pathway is pharmacologically blocked, demonstrating that neuroendocrine marker suppression occurs primarily through glycogen synthase kinase-3β-dependent mechanisms rather than through c-Raf activation [9].
The therapeutic relevance of glycogen synthase kinase-3β targeting is highlighted by studies showing that glycogen synthase kinase-3β inactivation alone is sufficient to inhibit growth and reduce neuroendocrine markers in cancer cells [14]. This mechanism may be particularly important in cancers where glycogen synthase kinase-3β promotes survival through nuclear factor kappa B regulation [12] [13].
ZM 336372 reveals and exploits several novel feedback regulation mechanisms that represent previously unrecognized aspects of cellular signaling control [3] [6]. The most prominent is the c-Raf self-suppression feedback loop, which operates as a homeostatic mechanism to prevent excessive kinase activation [3] [4].
Under normal conditions, c-Raf maintains its own activity within physiological limits through a negative feedback mechanism that involves downstream effectors [3] [6]. This self-regulatory system ensures that c-Raf activation is transient and proportional to the initiating stimulus. ZM 336372 disrupts this feedback control by binding to the ATP-binding site and preventing normal kinase function, which triggers compensatory activation mechanisms [3].
The feedback loop operates independently of several major signaling pathways, as demonstrated by the failure of inhibitors targeting the mitogen-activated protein kinase cascade, protein kinase C, or phosphatidylinositol 3-kinase to prevent ZM 336372-induced c-Raf activation [3] [4]. This independence suggests that the feedback mechanism represents a fundamental property of c-Raf regulation rather than a consequence of crosstalk with other pathways [3].
Transcriptional feedback regulation represents another layer of control revealed by ZM 336372 studies. Treatment of carcinoid cells with ZM 336372 in the presence of small interfering RNA against c-Raf results in increased c-Raf protein production, suggesting that the compound upregulates c-Raf expression at the transcriptional level [9]. This mechanism provides a means for cells to compensate for kinase inhibition by increasing the total amount of target protein available [9].
The temporal dynamics of feedback regulation involve multiple time scales, from immediate post-translational modifications to longer-term transcriptional responses [6]. The paradoxical c-Raf activation occurs within minutes and is sustained for hours, while transcriptional upregulation requires days to become apparent [9] [3]. These different temporal responses suggest that cells possess multiple complementary mechanisms to maintain signaling pathway integrity in the face of pharmacological perturbation [6].
ZM 336372 also reveals feedback mechanisms governing neuroendocrine marker expression. The sustained reduction in chromogranin A and achaete-scute complex-like 1 levels following treatment suggests that these proteins are subject to regulatory control that persists beyond the immediate effects of kinase modulation [9]. The independence of these effects from c-Raf pathway activation indicates that separate feedback loops control neuroendocrine phenotype maintenance [9].